4-(3-Methylbutoxy)benzenesulfonyl chloride

Matrix Metalloproteinase Inhibition Structure-Activity Relationship Anti-inflammatory Drug Discovery

4-(3-Methylbutoxy)benzenesulfonyl chloride (CAS 1141-91-9) is a para-substituted aromatic sulfonyl chloride featuring a branched isopentyloxy chain. As an electrophilic building block, it is primarily used to install a specific sulfonamide or sulfone moiety into more complex molecules.

Molecular Formula C11H15ClO3S
Molecular Weight 262.75
CAS No. 1141-91-9
Cat. No. B2483425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylbutoxy)benzenesulfonyl chloride
CAS1141-91-9
Molecular FormulaC11H15ClO3S
Molecular Weight262.75
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3
InChIKeyQZMKMIOBMCHVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylbutoxy)benzenesulfonyl chloride (CAS 1141-91-9): A Strategic Sulfonyl Chloride Intermediate for Selective MMP-9 Inhibitor Design


4-(3-Methylbutoxy)benzenesulfonyl chloride (CAS 1141-91-9) is a para-substituted aromatic sulfonyl chloride featuring a branched isopentyloxy chain. As an electrophilic building block, it is primarily used to install a specific sulfonamide or sulfone moiety into more complex molecules. Its core value for procurement lies in its use as a penultimate intermediate for generating potent and selective matrix metalloproteinase-9 (MMP-9) inhibitors, as evidenced by the clinical candidate CGS 27023A Analog 17 [1]. Unlike generic sulfonyl chlorides, its unique branched alkoxy tail provides distinct steric and lipophilic properties that are critical for achieving a specific biological selectivity profile.

Why 4-Methoxy or 4-Butoxy Analogs Cannot Replicate the Performance Profile of the 3-Methylbutoxy Sulfonyl Chloride


In-class substitution with para-alkoxybenzenesulfonyl chlorides like 4-methoxy- or 4-butoxy- analogs is not functionally equivalent. The biological activity of the resulting inhibitors is highly sensitive to the alkoxy chain's steric and lipophilic character. For instance, the 4-methoxy analog yields the broad-spectrum MMP inhibitor CGS 27023A (Ki: 8–43 nM across MMP-1, -2, -3, -9) [1]. In contrast, the branched 3-methylbutoxy chain of the target compound yields a derivative (CGS 27023A Analog 17) with a re-profiled selectivity, showing a dramatic loss of MMP-1 affinity while retaining single-digit nanomolar potency against MMP-9. This differential selectivity is directly attributable to the specific alkoxy substituent, meaning a simple substitution of the starting sulfonyl chloride would lead to a different clinical candidate with altered therapeutic potential.

Quantitative Evidence Guide: Differentiating Performance of 4-(3-Methylbutoxy)benzenesulfonyl Chloride (CAS 1141-91-9) vs. Closest Analogs


MMP-9 Potency and Selectivity of CGS 27023A Analog 17 vs. the Parent Compound CGS 27023A

The clinical candidate derived from 4-(3-Methylbutoxy)benzenesulfonyl chloride, CGS 27023A Analog 17, demonstrates a superior selectivity profile for MMP-9 over MMP-1 compared to the parent compound CGS 27023A, which is built from the 4-methoxy analog. While CGS 27023A is a potent, broad-spectrum inhibitor (MMP-9 Ki = 8 nM; MMP-1 Ki = 33 nM), the incorporation of the 3-methylbutoxy chain in Analog 17 maintains high MMP-9 affinity (IC50 = 4 nM) but drastically reduces MMP-1 affinity (IC50 = 2,560 nM) [1]. This results in a >640-fold selectivity window, whereas CGS 27023A is essentially non-selective for these two MMPs. This demonstrates that procurement of this specific sulfonyl chloride is essential for synthesizing this precise and highly differentiated inhibitor chemotype.

Matrix Metalloproteinase Inhibition Structure-Activity Relationship Anti-inflammatory Drug Discovery

Stromelysin (MMP-3) Inhibitory Activity of an N-Sulfonamide Derivative vs. a 4-Methoxybenzene Sulfonamide Analog

In a different chemotype, an N-hydroxy-2-{[4-(3-methylbutoxy)benzene]sulfonamido}acetamide compound (BindingDB ID: BDBM13089) exhibits a Ki of 78 nM against stromelysin (MMP-3) [1]. This compares favorably to the classical broad-spectrum inhibitor NNGH, which incorporates a 4-methoxybenzene sulfonamide moiety. NNGH shows a Ki of 130 nM for MMP-3 . This 40% improvement in binding affinity illustrates how the larger, branched 4-(3-methylbutoxy)phenylsulfonyl group can enhance target engagement compared to a simpler 4-methoxyphenylsulfonyl group, highlighting the nuanced advantages this specific electrophilic building block offers in parallel medicinal chemistry programs.

Matrix Metalloproteinase-3 Inhibition Hydroxamic Acid Derivatives Structure-Based Drug Design

Key Application Scenarios for 4-(3-Methylbutoxy)benzenesulfonyl Chloride in Drug Discovery


Synthesis of MMP-9 Selective Inhibitors for Inflammatory Disease Models

This compound is the critical starting material for generating CGS 27023A Analog 17 and related chemotypes, which have demonstrated unparalleled MMP-9 selectivity over MMP-1 [1]. Research groups focused on respiratory diseases (COPD, severe asthma) or oncology metastasis models where MMP-9 activity is pathogenic should specify this intermediate to ensure their synthesized inhibitors replicate this clinically desirable selectivity profile.

Medicinal Chemistry SAR Programs Exploring P1' Alkoxy Chain Modifications

The quantitative performance gap between CGS 27023A (broad-spectrum) and its Analog 17 (MMP-9 selective) provides a validated SAR starting point. Procurement of this specific sulfonyl chloride allows teams to build upon this finding, potentially further optimizing pharmacokinetic properties while maintaining the selectivity window that the branched 3-methylbutoxy group provides over linear or shorter alkoxy chains [1].

Design of Potent Stromelysin (MMP-3) Inhibitors with Improved Ligand Efficiency

As demonstrated by the 78 nM Ki of a derivative against MMP-3 [1], this building block provides a tangible affinity advantage over the classic 4-methoxyphenylsulfonyl warhead found in tools like NNGH. Researchers aiming to develop new chemical probes for MMP-3 can use this intermediate to access a starting potency point that is measurably superior to the current standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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